molecular formula C18H19FN2O3 B6671261 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6671261
M. Wt: 330.4 g/mol
InChI Key: IBCVNAPHKFCMAH-GUYCJALGSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxolane ring, and a pyridine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-11-8-16(22)15(10-20-11)18(23)21-9-13-6-7-24-17(13)12-2-4-14(19)5-3-12/h2-5,8,10,13,17H,6-7,9H2,1H3,(H,20,22)(H,21,23)/t13-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVNAPHKFCMAH-GUYCJALGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with Pyridine Carboxamide: The final step involves coupling the oxolane derivative with a pyridine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
  • N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Uniqueness

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity and specificity to its molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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